molecular formula C6H8N6S3 B11726572 5,5'-(Thiobis(methylene))bis(1,3,4-thiadiazol-2-amine)

5,5'-(Thiobis(methylene))bis(1,3,4-thiadiazol-2-amine)

Cat. No.: B11726572
M. Wt: 260.4 g/mol
InChI Key: AMDXXWJGCHBZRI-UHFFFAOYSA-N
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Description

5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

Its ability to inhibit specific enzymes and pathways makes it a candidate for further investigation in drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as urease, which plays a crucial role in the metabolism of urea. By binding to the active site of the enzyme, the compound prevents the conversion of urea to ammonia, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine apart is its dual thiadiazole rings connected by a sulfanyl bridge.

Properties

Molecular Formula

C6H8N6S3

Molecular Weight

260.4 g/mol

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H8N6S3/c7-5-11-9-3(14-5)1-13-2-4-10-12-6(8)15-4/h1-2H2,(H2,7,11)(H2,8,12)

InChI Key

AMDXXWJGCHBZRI-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)SCC2=NN=C(S2)N

Origin of Product

United States

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